1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one
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Overview
Description
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one is a synthetic compound known for its significant biological activity. It is primarily used as a JAK2 inhibitor, which plays a crucial role in various cellular processes, including cell growth and differentiation . This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one involves several steps. One common synthetic route includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the pyridinyl groups can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly those involving JAK2 signaling pathways.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one involves the inhibition of JAK2 autophosphorylation . This inhibition blocks the JAK2 signaling pathway, which is crucial for the proliferation and survival of certain cell types. The compound specifically targets the JAK2-V167F mutant, reducing the cytokine-stimulated growth of JAK2-V617F-positive and JAK2-F537I-positive primary hematopoietic progenitor cells .
Comparison with Similar Compounds
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one can be compared with other JAK2 inhibitors and pyridinylbutanone compounds. Similar compounds include:
2-Methyl-1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one: Another JAK2 inhibitor with similar structural features.
4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one: A compound with a similar pyridinyl structure but different functional groups.
The uniqueness of this compound lies in its specific inhibition of JAK2 autophosphorylation and its potential therapeutic applications in treating myeloproliferative disorders.
Properties
CAS No. |
6303-62-4 |
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Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one |
InChI |
InChI=1S/C22H22N2O/c25-22(18-8-2-1-3-9-18)19(12-14-20-10-4-6-16-23-20)13-15-21-11-5-7-17-24-21/h1-11,16-17,19H,12-15H2 |
InChI Key |
JQEBYWZQXJDXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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